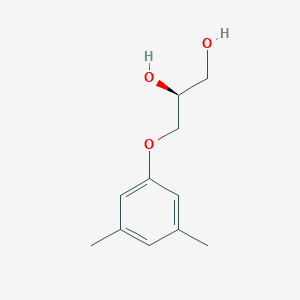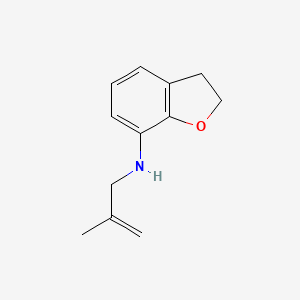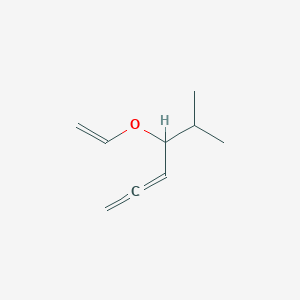
4-(Ethenyloxy)-5-methylhexa-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethenyloxy)-5-methylhexa-1,2-diene is an organic compound characterized by its unique structure, which includes an ethenyloxy group and a methylhexa-1,2-diene backbone
Preparation Methods
The synthesis of 4-(Ethenyloxy)-5-methylhexa-1,2-diene can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of ethenyloxy compounds and methylhexa-1,2-diene derivatives in the presence of catalysts or specific reagents to facilitate the formation of the desired product. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(Ethenyloxy)-5-methylhexa-1,2-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions, such as hydroboration-oxidation, can be used to add functional groups across the double bonds in the compound.
Scientific Research Applications
4-(Ethenyloxy)-5-methylhexa-1,2-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of polymers and other materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)-5-methylhexa-1,2-diene involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The pathways involved may include catalytic cycles, radical intermediates, or concerted mechanisms, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-(Ethenyloxy)-5-methylhexa-1,2-diene can be compared with other similar compounds, such as:
4-(Ethenyloxy)butane: This compound shares the ethenyloxy group but has a different carbon backbone, leading to variations in reactivity and applications.
5-Methylhexa-1,2-diene: Lacking the ethenyloxy group, this compound exhibits different chemical behavior and is used in distinct applications.
Ethenyloxy derivatives: Other compounds with the ethenyloxy group can be compared to highlight the unique properties imparted by the methylhexa-1,2-diene structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61540-89-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-5-7-9(8(3)4)10-6-2/h6-9H,1-2H2,3-4H3 |
InChI Key |
URQJDYOUSKRJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C=C)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


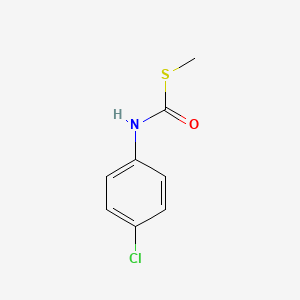
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

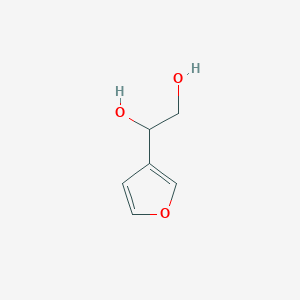
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
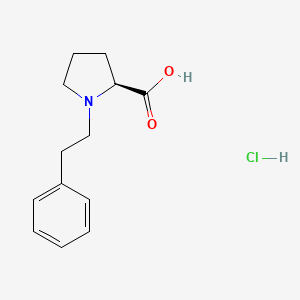
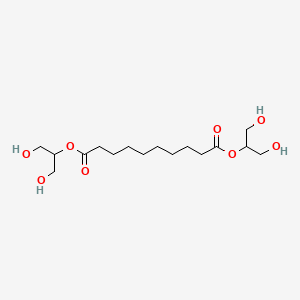
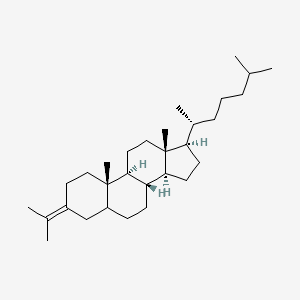

![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
